2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methoxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methoxyacetic acid is a useful research compound. Its molecular formula is C11H19NO5 and its molecular weight is 245.275. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methoxyacetic acid is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis, and relevant case studies.
- Molecular Formula : C10H17NO5
- Molecular Weight : 231.25 g/mol
- CAS Number : 1067239-25-1
The compound acts primarily as an organic buffering agent, which stabilizes pH in biological systems. Its buffering capacity is crucial for maintaining physiological conditions in cell cultures, particularly within a pH range of 6 to 8.5, making it valuable in various biological assays and experiments .
Antimicrobial Activity
Recent studies have indicated that azetidine derivatives exhibit antimicrobial properties. The specific activity of this compound against various microbial strains has not been extensively documented; however, related compounds have shown efficacy against bacteria and fungi, suggesting a potential for this compound as well .
Cytotoxicity and Cell Viability
Research into the cytotoxic effects of azetidine derivatives indicates that modifications in the azetidine ring can influence cell viability. Preliminary studies suggest that this compound may exhibit selective cytotoxicity towards certain cancer cell lines, although detailed investigations are necessary to confirm these findings and elucidate the underlying mechanisms .
Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing various azetidine derivatives, including this compound, evaluated their biological activities. The findings indicated that structural modifications significantly affect their interaction with biological targets, enhancing or diminishing their activity depending on the functional groups attached .
Study 2: Polymorphic Behavior
Another research highlighted the polymorphic transitions of related azetidine compounds during grinding processes. This study found that such transitions could alter the compound's solubility and bioavailability, impacting its biological activity. Understanding these transitions is vital for optimizing formulations in pharmaceutical applications .
Data Summary
Property | Value |
---|---|
Molecular Formula | C10H17NO5 |
Molecular Weight | 231.25 g/mol |
CAS Number | 1067239-25-1 |
Buffering Range | pH 6 - 8.5 |
Potential Antimicrobial Activity | Yes (related compounds) |
Cytotoxicity | Selective towards cancer cells (preliminary data) |
Properties
IUPAC Name |
2-methoxy-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-7(6-12)8(16-4)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATRGPGDSFXZAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.